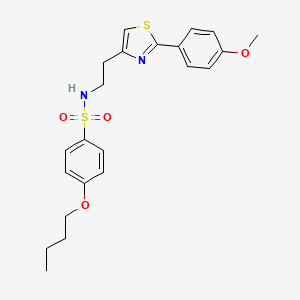

N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

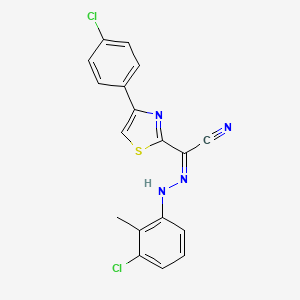

The compound N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a complex molecule that likely contains multiple functional groups, including an oxalamide moiety, a tert-butyl group, and a thiophene derivative with a hydroxyethyl substituent. While the provided papers do not directly discuss this compound, they offer insights into the reactivity of tert-butyl groups and related chemistry that could be relevant to the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of C-N bonds. The first paper discusses the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction that leads to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . Although the target molecule N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is not specifically mentioned, the principles of using tert-butyl nitrite in C-N bond formation could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a tert-butyl group attached to one nitrogen atom and a 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl group attached to another nitrogen atom within the oxalamide framework. The tert-butyl group is a bulky, electron-donating substituent that can influence the reactivity and steric profile of the molecule. The thiophene ring is a five-membered sulfur-containing heterocycle that can contribute to the electronic properties of the compound.

Chemical Reactions Analysis

The second paper provides information on the catalytic oxidation of alcohols to carbonyl compounds using N-tert-butylbenzenesulfenamide and N-chlorosuccinimide (NCS) . This reaction proceeds without damaging functional groups in the alcohols, which is particularly useful for sensitive aldehydes. The mechanism involves the chlorination of the sulfenamide by NCS, forming a key intermediate that oxidizes alcohols to carbonyl products. This chemistry could be relevant if the synthesis or modification of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide involves similar oxidation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide would be influenced by its functional groups. The tert-butyl group would likely impart steric bulk, affecting solubility and crystallinity. The oxalamide moiety could engage in hydrogen bonding, influencing the compound's melting point and solubility in polar solvents. The presence of the hydroxyethyl group could provide additional sites for hydrogen bonding or potential reactivity through oxidation or substitution reactions. The thiophene ring could contribute to the compound's electronic properties, potentially affecting its UV-Vis absorption and fluorescence characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization : A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which is applicable to the synthesis of related compounds like N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Conjugated Polyradicals : The compound is used in the synthesis of new conjugated polyradicals with high spin concentration. These polyradicals exhibit interesting properties like reversible color changes and electrical conductivity, indicative of their potential in materials science (Miyasaka et al., 2001).

Protonated Terbutaline Hemisulfate Study : The structure and bonding of protonated terbutaline hemisulfate, which includes tert-butyl and hydroxyethyl groups, has been studied. This research contributes to the understanding of the molecular conformation and hydrogen bonding in related compounds (Sengupta & Dattagupta, 1996).

Solubility in Alcohols : Studies on the solubility of similar compounds in various alcohols have been conducted. These findings are significant for understanding the solubility behavior of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide in different solvent systems (Domańska & Bogel-Łukasik, 2005).

Chelating and Radical Scavenging : The compound 5-(tert-butyl)-2-hydroxy-N1,N3-bis(2-hydroxyethyl)isophthalamide, which shares structural similarities, has been found to be water-soluble, non-cytotoxic, and capable of both trapping ROS species and chelating ions. This highlights the potential of similar compounds in biochemical applications (Eckshtain-Levi et al., 2016).

Eigenschaften

IUPAC Name |

N'-tert-butyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-9(17)11-6-5-10(20-11)7-8-15-12(18)13(19)16-14(2,3)4/h5-6,9,17H,7-8H2,1-4H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQSTXWCDOLVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B3008611.png)

![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)